molecular formula C8H8N4O B3353405 5,6-Dihydrodiimidazo[1,2-A:2',1'-C]pyrazin-5-OL CAS No. 54476-43-6

5,6-Dihydrodiimidazo[1,2-A:2',1'-C]pyrazin-5-OL

Cat. No. B3353405
CAS RN: 54476-43-6
M. Wt: 176.18 g/mol
InChI Key: MSTJDNGHOAHNQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydrodiimidazo[1,2-A:2’,1’-C]pyrazin-5-OL is a compound with a tricyclic fused molecular structure . It is formed by the respective amalgamation of piperazine and homopiperazine with the imidazole ring containing nitro .


Synthesis Analysis

The compound is synthesized by cyclization and nitration of biimidazole . The innovative synthesis of 3,8-dibromo-2,9-dinitro-5,6-dihydrodiimidazo [1,2-a:2′,1′-c]pyrazine and 3,9-dibromo-2,10-dinitro-6,7-dihydro-5 H -diimidazo [1,2-a:2′,1′-c] [1,4]diazepine is described in the study .


Molecular Structure Analysis

The tricyclic fused molecular structures are formed by the respective amalgamation of piperazine and homopiperazine with the imidazole ring containing nitro . The twinning structure of the compound was resolved by X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization and nitration of biimidazole . The influence of the number and position of substituted nitro groups on density, heat of formation, and detonation performance was theoretically established .


Physical And Chemical Properties Analysis

The compound possesses excellent high-density physical properties due to the presence of a fused ring structure and Br atom . It has high decomposition temperatures (T d > 290 °C), which means that it has excellent thermal stability and can be used as potential heat-resistant explosives .

Safety and Hazards

The compound is thermally stable, with onset decomposition temperatures of 200–330 °C (DSC) . Moreover, impact and friction sensitivity test results show that it is insensitive .

Future Directions

The unique structures of this type of compound provide new potential for the evolution of energetic materials . The superior detonation performances and good stabilities make compounds like this useful as replacements for TNT .

properties

IUPAC Name

3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,10-tetraen-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c13-6-5-11-3-1-9-7(11)8-10-2-4-12(6)8/h1-4,6,13H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTJDNGHOAHNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C=CN=C2C3=NC=CN31)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514627
Record name 5,6-Dihydrodiimidazo[1,2-a:2',1'-c]pyrazin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydrodiimidazo[1,2-A:2',1'-C]pyrazin-5-OL

CAS RN

54476-43-6
Record name 5,6-Dihydrodiimidazo[1,2-a:2',1'-c]pyrazin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydrodiimidazo[1,2-A:2',1'-C]pyrazin-5-OL
Reactant of Route 2
5,6-Dihydrodiimidazo[1,2-A:2',1'-C]pyrazin-5-OL
Reactant of Route 3
5,6-Dihydrodiimidazo[1,2-A:2',1'-C]pyrazin-5-OL
Reactant of Route 4
5,6-Dihydrodiimidazo[1,2-A:2',1'-C]pyrazin-5-OL
Reactant of Route 5
5,6-Dihydrodiimidazo[1,2-A:2',1'-C]pyrazin-5-OL
Reactant of Route 6
5,6-Dihydrodiimidazo[1,2-A:2',1'-C]pyrazin-5-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.